[(4-Methoxy-benzyl)-methyl-amino]-acetic acid
CAS No.: 857155-20-5
Cat. No.: VC3946434
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 857155-20-5 |
|---|---|
| Molecular Formula | C11H15NO3 |
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | 2-[(4-methoxyphenyl)methyl-methylamino]acetic acid |
| Standard InChI | InChI=1S/C11H15NO3/c1-12(8-11(13)14)7-9-3-5-10(15-2)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,14) |
| Standard InChI Key | YNGATOZJULRXBS-UHFFFAOYSA-N |
| SMILES | CN(CC1=CC=C(C=C1)OC)CC(=O)O |
| Canonical SMILES | CN(CC1=CC=C(C=C1)OC)CC(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
The molecular architecture of [(4-Methoxy-benzyl)-methyl-amino]-acetic acid hydrochloride comprises three functional regions:
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Aromatic moiety: A 4-methoxybenzyl group (CH-OCH) providing hydrophobic and electron-donating properties.
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Amino-acetic acid backbone: A methylamino group (-N(CH)-) linked to a carboxylic acid (-CH-COOH).
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Hydrochloride counterion: Enhances aqueous solubility through ionic interactions .
The SMILES notation (CN(CC1=CC=C(C=C1)OC)CC(=O)O.Cl) and InChIKey (SHAMFHMMQDMSEP-UHFFFAOYSA-N) confirm the connectivity and stereochemical configuration .
Table 1: Molecular Identifiers
Synthesis and Manufacturing
Conventional Synthetic Routes
The hydrochloride derivative is synthesized via a two-step process:
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Alkylation of 4-Methoxybenzylamine: Reacting 4-methoxybenzylamine with chloroacetic acid or its esters under basic conditions (e.g., KCO) forms the free acid intermediate .
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Salt Formation: Treating the free acid with hydrochloric acid yields the hydrochloride salt.
Alternative methods involve triflate intermediates for enhanced regioselectivity. For example, ethyl lactate triflate reacts with N-benzyl-N-methylamine to form protected alaninate analogues, which are deprotected to yield N-methyl amino acids .
Solid-Phase Synthesis Innovations
Recent advancements employ N-nitrobenzenesulfonamide (o-NBS) protection for site-selective N-methylation on solid supports. Using guanidinium bases like MTBD, alkylation with methyl p-nitrobenzenesulfonate achieves high yields (85–91%) without epimerization .
Table 2: Synthesis Method Comparison
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Alkylation-Chloride | 70–80% | Scalable, minimal byproducts | Requires acidic conditions |
| Triflate Displacement | >90% | High stereochemical control | Costly reagents |
| Solid-Phase o-NBS | 85–91% | Site-selective, no epimerization | Complex optimization |
Physicochemical Properties
Partitioning and Solubility
The hydrochloride salt exhibits a LogP of 1.63 , indicating moderate lipophilicity. The topological polar surface area (TPSA) of 49.77 Ų suggests permeability across biological membranes. Aqueous solubility is enhanced by the ionic hydrochloride group, making it suitable for in vitro assays .
Biological Activities and Applications
Pharmaceutical Relevance
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Prodrug Development: The methylamino group serves as a metabolically labile site for prodrug conjugation .
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Peptide Mimetics: Incorporation into pseudopeptides enhances metabolic stability and receptor affinity .
Comparative Analysis with Structural Analogs
N-(4-Methoxybenzyl)glycine (CAS 7401-97-0)
This analog lacks the methyl group on the amino nitrogen, reducing steric hindrance and altering enzyme-binding kinetics . Its lower molecular weight (231.68 g/mol) and LogP (2.06) reflect increased hydrophobicity .
N-Methylamino Acid Derivatives
Methylation generally enhances metabolic stability but may reduce aqueous solubility. For example, N-methyl-D-alanine shows prolonged in vivo half-life compared to unmethylated analogs .
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